Endosulfan lactone

Aquatic Toxicology Environmental Risk Assessment Metabolite Toxicity

Ensure accuracy in your environmental fate and toxicology studies. Choose Endosulfan lactone (CAS 3868-61-9), the critical detoxification metabolite. Unlike the persistent and toxic Endosulfan sulfate, lactone indicates successful bioremediation and requires specific analytical methods due to its pH-dependent ring-opening. Procure our analytical standard to validate your methods and differentiate true detoxification pathways from persistent hazards.

Molecular Formula C9H4Cl6O2
Molecular Weight 356.8 g/mol
CAS No. 3868-61-9
Cat. No. B164966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndosulfan lactone
CAS3868-61-9
SynonymsMetabolite of Endosulfan
Molecular FormulaC9H4Cl6O2
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESC1C2C(C(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C9H4Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3H,1H2
InChIKeyGIUKJJMBQBRFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endosulfan Lactone (CAS 3868-61-9): A Critical Detoxification Metabolite in Endosulfan Biotransformation


Endosulfan lactone (CAS 3868-61-9) is a key oxidative metabolite of the globally restricted organochlorine insecticide endosulfan [1]. Unlike the primary toxic metabolite endosulfan sulfate, which retains the parent compound‘s high mammalian toxicity, endosulfan lactone is widely recognized as a detoxification product [2]. Its formation represents a crucial step in the environmental degradation pathway, predominantly arising from the aerobic metabolism of endosulfan and its metabolites (e.g., endosulfan hydroxyether) by soil and aquatic microorganisms [3][4]. As a chiral molecule existing as a pair of enantiomers, its distinct stereoselective formation is governed by environmental redox conditions, making it a valuable marker for tracing specific biodegradation pathways [4].

Why Endosulfan Lactone Cannot Be Substituted by Other Endosulfan Metabolites


Assuming interchangeability between endosulfan metabolites is a critical error that can invalidate environmental monitoring studies and risk assessments. The toxicological and physicochemical profiles of endosulfan lactone, sulfate, ether, and diol diverge significantly, with each presenting distinct hazards and analytical behaviors [1][2]. Specifically, endosulfan sulfate is a persistent, bioaccumulative toxin with an acute toxicity comparable to the parent endosulfan (IC50 of 18.8 mg/L in microalgae), whereas endosulfan lactone is a transient intermediate and detoxification product with significantly lower acute toxicity (IC50 of 18.2 mg/L) and no bioaccumulation potential [1][3]. Furthermore, endosulfan lactone exhibits a unique, pH-dependent equilibrium with its ring-opened form, endosulfan γ-hydroxycarboxylate, a dynamic not shared by other major metabolites [4]. Consequently, substitution compromises quantitative accuracy and misrepresents the true risk profile of a sample, as the detection of lactone indicates active detoxification, whereas sulfate indicates persistent hazard.

Quantitative Differentiation of Endosulfan Lactone (CAS 3868-61-9): Evidence for Analytical & Research Selection


Toxicity Profile Comparison: Endosulfan Lactone vs. Parent and Primary Metabolite

In a standardized microalgae (Chlorella sp. AG 10002) growth inhibition assay following OECD 201 guidelines, endosulfan lactone exhibited an IC50 of 18.2 mg/L. This indicates it is 92.6% less toxic than the parent technical endosulfan (IC50 = 9.45 mg/L) and 3.2% less toxic than the primary toxic metabolite endosulfan sulfate (IC50 = 18.8 mg/L) [1].

Aquatic Toxicology Environmental Risk Assessment Metabolite Toxicity Microalgae

Comparative Mammalian Toxicity and Detoxification Status

In vivo studies in rats and mice consistently demonstrate a divergence in mammalian toxicity. Endosulfan lactone, along with endosulfan diol and hydroxyether, is classified as 'less toxic' than endosulfan and endosulfan sulfate [1]. An EPA technical review explicitly states that 'the diol, hydroxyether, and lactone may be considered nontoxic' for mammals, a stark contrast to the sulfate which 'carries the same toxicity for mammals as endosulfan itself' [2].

Mammalian Toxicology Metabolism Risk Assessment In vivo study

Differential Genotoxicity Profile: DNA Damage in Mammalian Cells

In a comparative genotoxicity study, endosulfan lactone induced the most statistically significant DNA damage in Chinese hamster ovary (CHO) cells among all endosulfan metabolites tested (including sulfate, ether, hydroxyether, and diol). The study found a concentration-dependent (0.25–10 μM) increase in DNA damage for all compounds, with the lactone eliciting the highest response in this specific cell line [1]. In contrast, the parent isomeric mixture caused the greatest response in human lymphocytes.

Genotoxicity DNA Damage Comet Assay CHO Cells

Pathway-Specific Marker: pH-Dependent Equilibrium with γ-Hydroxycarboxylate

Endosulfan lactone uniquely undergoes reversible ring-opening to form endosulfan γ-hydroxycarboxylate, an equilibrium governed by pH [1]. The pKa of the γ-hydroxy acid was determined to be 5.7 [1]. This means that at environmentally relevant pH values (e.g., >5.7), the lactone will rapidly open and deprotonate to the carboxylate form, a behavior not shared by endosulfan sulfate or ether. This distinct chemical lability makes lactone a superior marker for tracing specific oxidative biodegradation pathways.

Environmental Fate Hydrolysis Biodegradation Pathway pH-dependent equilibrium

Stereoselective Formation as a Function of Environmental Redox State

The formation of endosulfan lactone enantiomers is stereoselective and dependent on environmental redox conditions [1]. Under aerobic incubation with mixed soil microorganisms, the first-eluting lactone enantiomer was more abundant, whereas under anaerobic conditions, the second-eluting enantiomer dominated [1]. This stereoselective signature is not observed for non-chiral metabolites like endosulfan sulfate and provides a high-resolution tool for elucidating the specific microbial pathways active at a contaminated site.

Chiral Analysis Enantioselective Degradation Soil Microbiology Biomarker

Endosulfan Lactone (CAS 3868-61-9): Optimal Research and Industrial Application Scenarios


Bioremediation Efficacy Monitoring: Validating Detoxification

In bioremediation studies using microbial consortia (e.g., *Bacillus subtilis* or *Pseudomonas* spp.) to degrade endosulfan-contaminated soil or water, endosulfan lactone serves as a key marker of successful detoxification. Its formation, which can reach up to 94.2% degradation efficiency within 7 days in optimized bacterial cultures, indicates that the toxic parent endosulfan and the equally hazardous endosulfan sulfate are being converted into a less toxic, non-bioaccumulative product [1]. Quantifying lactone alongside sulfate allows researchers to distinguish between detoxifying (hydrolytic/oxidative) and toxifying (oxidative) pathways.

Environmental Forensics and Pathway Elucidation

For environmental forensic investigations at legacy endosulfan contamination sites, the enantiomeric ratio of endosulfan lactone provides a unique, redox-sensitive fingerprint. By employing chiral GC-MS analysis, researchers can determine whether in-situ degradation is proceeding primarily via aerobic or anaerobic microbial pathways, as the enantiomer distribution shifts with oxygen availability [2]. This level of pathway-specific insight is not achievable using non-chiral metabolites like endosulfan sulfate, making lactone a critical tool for developing site-specific conceptual models for risk assessment.

Method Development for Accurate Exposure Assessment

Analytical chemists developing multi-residue methods for human or environmental exposure assessment must include endosulfan lactone as a distinct target analyte. Its unique chemical property of undergoing pH-dependent ring-opening to endosulfan γ-hydroxycarboxylate (pKa 5.7) requires specific method considerations [3]. Standard extraction and GC-MS methods that do not account for this equilibrium will under-report total metabolite residues, leading to inaccurate exposure estimates. Procuring an analytical standard for lactone is therefore essential for method validation and achieving reliable, quantitative results.

Genotoxicity and Chronic Health Effect Studies

Given its distinct genotoxicity profile—specifically, causing the most significant DNA damage among all endosulfan metabolites in CHO cells at low concentrations (0.25–10 μM)—endosulfan lactone is a critical reagent for in vitro toxicology research focused on mechanisms of long-term, low-dose health effects [4]. Studies investigating chronic neurological or carcinogenic risks associated with endosulfan exposure must differentiate the contribution of the lactone from that of the sulfate or parent isomers, as their mechanisms of action differ.

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